5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride
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Overview
Description
5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride can be achieved through several methods. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms due to its unique structure.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
5-Azaspiro[3.4]octan-8-ol hydrochloride: Similar in structure but lacks the oxygen atom in the ring.
2-Azaspiro[3.4]octane: Another spirocyclic compound with different functional groups.
Uniqueness
5-Oxa-2-azaspiro[3.4]octan-8-ol hydrochloride is unique due to the presence of both oxygen and nitrogen in its spirocyclic structure, which can impart different chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C6H12ClNO2 |
---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-8-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c8-5-1-2-9-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H |
InChI Key |
RVHOMHSEWMQUEO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1O)CNC2.Cl |
Origin of Product |
United States |
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